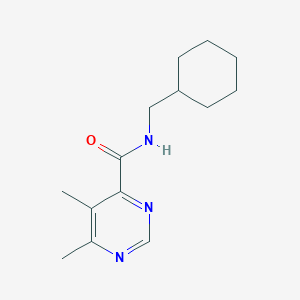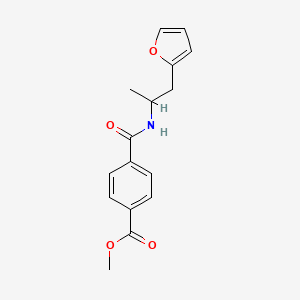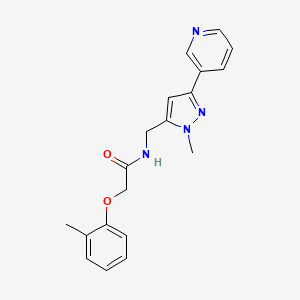![molecular formula C21H20N6OS B2492038 N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-20-5](/img/structure/B2492038.png)
N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have been widely researched for their unique properties and potential applications in various fields. These compounds are known for their intricate molecular structures and the presence of the triazolopyrimidine moiety, which is a recurring motif in medicinal chemistry due to its biological relevance and potential therapeutic benefits.
Synthesis Analysis
Synthesis of related triazolopyrimidine derivatives involves cyclization reactions, typically starting from pyrimidinylhydrazones or amidines, with various reagents facilitating the closure of the triazolo ring. For example, the use of carbon disulfide, potassium hydroxide in ethanol, or nickel(II) nitrate has been reported to yield triazolopyrimidines through complex mechanisms (Nguyen Tien Cong et al., 2014) (H. Repich et al., 2017).
Molecular Structure Analysis
The molecular structures of these compounds are characterized by detailed spectroscopic techniques, including IR, NMR, and MS data, which confirm the presence of the triazolopyrimidine core and its substitutions. Crystallography further provides insights into the molecular geometry, revealing interactions such as hydrogen bonding and π-stacking that influence the compound's stability and reactivity (S. Orysyk et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with chloroacetamides to yield N-substituted amide derivatives, demonstrating their versatility as synthetic intermediates for further chemical modifications. The reactivity is influenced by the electronic and steric properties of the substituents on the triazolopyrimidine ring (Nguyen Tien Cong et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. These properties are typically determined experimentally and are essential for the compound's application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the molecular structure. The triazolopyrimidine core, with its nitrogen-rich structure, imparts unique electronic properties to these compounds, influencing their chemical behavior in synthetic and biological contexts.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
Researchers have developed various synthetic routes and methodologies to create derivatives related to N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. These synthetic processes often aim at enhancing the chemical's potential for various scientific applications, including but not limited to, medicinal chemistry, material science, and analytical chemistry. For instance, Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the chemical versatility and the potential for developing novel compounds with unique properties Hassneen & Abdallah, 2003.
Potential Biological and Pharmacological Applications
Several studies have investigated the biological and pharmacological applications of triazolopyrimidine derivatives, including their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. For example, research on various heterocyclic compounds incorporating a thiadiazole moiety against cotton leafworm, Spodoptera littoralis, highlighted the potential insecticidal properties of these compounds Fadda et al., 2017. Similarly, the synthesis and evaluation of new 3-Heteroarylindoles as potential anticancer agents by Abdelhamid et al. (2016) demonstrate the broad spectrum of pharmacological activities that can be explored with derivatives of this compound Abdelhamid et al., 2016.
Chemical Characterization and Structural Analysis
The structural analysis and chemical characterization of derivatives related to this compound provide insights into their chemical behavior and potential applications in material science and drug design. For instance, the synthesis and crystal structure analysis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine by Repich et al. (2017) reveal the importance of structural elucidation in understanding the compound's properties and functionalities Repich et al., 2017.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-13-5-8-16(9-6-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-10-14(2)4-7-15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTGYZBTCIEIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)





![4-[(Methylsulfanyl)methyl]cyclohexan-1-one](/img/structure/B2491973.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2491976.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)